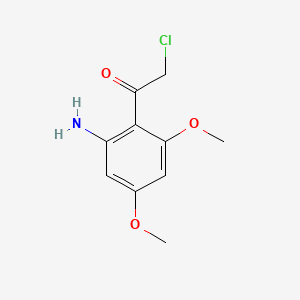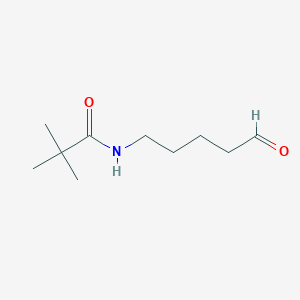
2-Chloro-6-methyl-3-phenylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methylbiphenyl-3-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids It is characterized by the presence of a chlorine atom at the second position, a methyl group at the fourth position, and a carboxylic acid group at the third position of the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Chloro-4-methylbiphenyl-3-carboxylic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a boronic acid or boronate ester as the coupling partner and a halogenated biphenyl derivative as the starting material. The reaction is catalyzed by a palladium complex and usually takes place in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-4-methylbiphenyl-3-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to minimize by-products and maximize the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-methylbiphenyl-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
2-Chloro-4-methylbiphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-methylbiphenyl-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the carboxylic acid group can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobiphenyl-3-carboxylic acid: Lacks the methyl group at the fourth position.
4-Methylbiphenyl-3-carboxylic acid: Lacks the chlorine atom at the second position.
2-Chloro-4-methylbiphenyl: Lacks the carboxylic acid group at the third position.
Uniqueness
2-Chloro-4-methylbiphenyl-3-carboxylic acid is unique due to the combination of the chlorine atom, methyl group, and carboxylic acid group on the biphenyl structure. This unique combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H11ClO2 |
|---|---|
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
2-chloro-6-methyl-3-phenylbenzoic acid |
InChI |
InChI=1S/C14H11ClO2/c1-9-7-8-11(10-5-3-2-4-6-10)13(15)12(9)14(16)17/h2-8H,1H3,(H,16,17) |
Clé InChI |
OUZRJQGYNCFCES-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C2=CC=CC=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13831555.png)

![6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)

![(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B13831581.png)
![L-Alanine, 3-[(R)-butylsulfinyl]-](/img/structure/B13831583.png)





![2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13831619.png)


